
Chloromethylketone methotrexate
Descripción general
Descripción
Chloromethylketone methotrexate is an analog of methotrexate and a potential antitumor agent.
Aplicaciones Científicas De Investigación
Clinical Applications
Chloromethylketone methotrexate has several promising applications in clinical settings:
Cancer Therapy
This compound is being investigated as an antitumor agent for various malignancies, particularly those resistant to conventional therapies. Its ability to inhibit cell proliferation makes it a candidate for combination therapies in oncology .
Treatment of Inflammatory Diseases
The compound has been explored for its efficacy in treating inflammatory conditions such as rheumatoid arthritis. Research indicates that this compound may enhance the therapeutic effects of traditional methotrexate by providing additional immunosuppressive benefits .
Case Study: Acute Methotrexate Toxicity
A notable case involved a 76-year-old male patient who experienced acute kidney injury and bone marrow suppression shortly after initiating treatment with low-dose methotrexate for rheumatoid arthritis. This case underscores the importance of monitoring patients for adverse effects when using methotrexate derivatives .
Parameter | Pre-treatment | Post-treatment Day 8 |
---|---|---|
White Blood Cell Count | 1.48 | 2.68 |
Hemoglobin (g/dL) | 9.9 | 9.5 |
Platelets | 15,000 | 170,000 |
Absolute Neutrophil Count | 220 | 740 |
The treatment involved high-dose folic acid and leucovorin supplementation to mitigate toxicity effects.
Pharmacogenetic Insights
A review highlighted that pharmacogenetic factors can influence the efficacy and toxicity of methotrexate-based therapies, suggesting that this compound may also be affected by genetic variations among patients .
Análisis De Reacciones Químicas
Reaction Pathway for Pteridine Intermediate Formation:
-
Starting Material : 2,4,5,6-Tetraaminopyrimidine sulfite.
-
Conversion to Hydrochloride Salt : Reacted with HCl to form a stable hydrochloride intermediate .
-
Pteridine Ring Formation : Reacted with dihydroxyacetone at pH 5.5 ± 0.2 to yield 2,4-diamino-6-hydroxymethylpteridine.
-
Halogenation :
-
Bromination: Treated with HBr to form 6-bromomethylpteridine.
-
Hypothetical Chlorination: If substituted with Cl, this step could produce 6-chloromethylpteridine.
-
Key Reaction Table:
Alkylation and Coupling Reactions
MTX synthesis involves alkylation of ethyl N-(p-methylaminobenzoyl)-L-glutamate with halogenated pteridines. Chloromethylketone derivatives could participate in similar nucleophilic substitution reactions:
Example Reaction:
Hydrolysis to Methotrexate
The final step involves hydrolysis of the ester to yield MTX. For chloromethylketone derivatives, hydrolysis would follow similar mechanisms:
Hydrolysis Reaction:
Challenges and Stability Considerations
-
Reactivity : Chloromethyl groups are more reactive than bromomethyl analogs, potentially leading to side reactions (e.g., hydrolysis or unintended alkylation).
-
Purification : Triphenylphosphine oxide byproducts (from protecting groups) complicate isolation .
-
Yield : Reported yields for brominated intermediates in MTX synthesis are ~50% ; chlorinated analogs may vary due to differences in leaving-group efficiency.
Research Gaps and Limitations
No direct data on chloromethylketone MTX exists in the provided sources. The extrapolation above is based on:
For authoritative data, experimental validation and peer-reviewed studies on chloromethylketone MTX are required.
Q & A
Basic Research Questions
Q. What is the synthetic pathway for chloromethylketone methotrexate, and how is structural integrity validated?
this compound is synthesized by conjugating a chloromethylketone group to methotrexate via nucleophilic substitution or peptide coupling. Structural validation requires:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended).
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., comparing observed vs. theoretical MW).
- Nuclear Magnetic Resonance (NMR) to verify functional group integration (e.g., chloromethylketone proton signals at δ 4.2–4.5 ppm) .
Q. How does this compound inhibit its target enzymes, and what assays confirm irreversibility?
The chloromethylketone group acts as an irreversible inhibitor by forming a covalent bond with the active-site serine residue of target proteases. Key assays include:
- Time-dependent inactivation assays : Pre-incubate the enzyme with the inhibitor and measure residual activity over time.
- Dilution experiments : After inhibition, excess substrate is added; lack of activity recovery confirms irreversibility.
- Biotinylated probes : Use biotinylated chloromethylketone derivatives to capture and quantify enzyme-inhibitor complexes via avidin/biotin interaction .
Q. Which enzymes are primary targets of this compound, and how is selectivity assessed?
this compound primarily inhibits trypsin-like serine proteases (e.g., thrombin, Factor Xa). Selectivity is determined via:
- Enzyme panels : Test inhibition against a range of proteases (e.g., thrombin, plasmin, kallikrein) under standardized conditions.
- Kinetic profiling : Compare inhibition constants (Ki) across enzymes.
- Fluorescein-labeled analogs : Track binding specificity using fluorescence quenching or microscopy .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for studying irreversible inhibition kinetics?
Key considerations include:
- pH and temperature : Maintain physiological conditions (pH 7.4, 37°C) to mimic in vivo activity.
- Pre-steady-state kinetics : Use stopped-flow instruments to measure rapid binding rates.
- Competitive inhibitors : Co-incubate with reversible inhibitors (e.g., PPACK for thrombin) to validate specificity .
Q. What methodologies resolve contradictory data on off-target effects in proteomic studies?
Contradictions arise from nonspecific binding or assay interference. Solutions include:
- Orthogonal assays : Combine activity-based probes (e.g., biotinylated inhibitors) with fluorescence polarization.
- Proteome-wide profiling : Use affinity pulldown followed by LC-MS/MS to identify off-target interactions.
- Statistical rigor : Apply false-discovery rate (FDR) correction and replicate experiments ≥3 times .
Q. How does the chloromethylketone modification affect methotrexate’s interaction with multidrug resistance proteins (e.g., MRP1)?
this compound may evade efflux pumps due to structural rigidity. Assess via:
- Cellular accumulation assays : Compare intracellular concentrations in MRP1-overexpressing vs. wild-type cells.
- Competitive transport studies : Co-administer with known MRP1 substrates (e.g., glutathione) to measure inhibition.
- Pharmacogenetic models : Evaluate transporter polymorphisms (e.g., RFC1 80GA) linked to methotrexate resistance .
Q. Methodological Best Practices
- Data presentation : Use Lineweaver-Burk plots for enzyme kinetics and heatmaps for proteomic data.
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical sourcing : Validate enzyme sources (e.g., human recombinant proteases) and disclose commercial suppliers .
Propiedades
Número CAS |
83160-47-8 |
---|---|
Fórmula molecular |
C21H23ClN8O4 |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid |
InChI |
InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1 |
Clave InChI |
WBHNGOGKCVORNA-HNNXBMFYSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine chloromethylketone methotrexate methotrexate chloromethylketone analog |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.